molecular formula C6H11ClF3NO2S B2987488 Methyl S-(trifluoromethyl)-L-homocysteinate hydrochloride CAS No. 2137135-78-3

Methyl S-(trifluoromethyl)-L-homocysteinate hydrochloride

Cat. No.: B2987488
CAS No.: 2137135-78-3
M. Wt: 253.66
InChI Key: MECPPPPHYDEOEG-WCCKRBBISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of homocysteine, an amino acid. The “S-(trifluoromethyl)” part suggests that a trifluoromethyl group (-CF3) is attached to the sulfur atom of homocysteine . Trifluoromethyl groups are often used in pharmaceuticals and drugs due to their unique properties .


Molecular Structure Analysis

The trifluoromethyl group has a significant electronegativity, often described as being intermediate between the electronegativities of fluorine and chlorine . This property can influence the overall structure and reactivity of the compound.


Chemical Reactions Analysis

Trifluoromethyl-substituted compounds are often strong acids, such as trifluoromethanesulfonic acid and trifluoroacetic acid . The trifluoromethyl group can also lower the basicity of compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the trifluoromethyl group. For example, the trifluoromethyl group can increase the lipophilicity, metabolic stability, and pharmacokinetic properties of organofluorides .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, some drugs containing trifluoromethyl groups include efavirenz (an HIV reverse transcriptase inhibitor), fluoxetine (an antidepressant), and celecoxib (a nonsteroidal anti-inflammatory drug) .

Safety and Hazards

The safety and hazards would depend on the specific properties of the compound. As a general rule, compounds containing trifluoromethyl groups should be handled with care due to their potential reactivity .

Future Directions

The use of trifluoromethyl groups in medicinal chemistry has been increasing, and research in this area is expected to continue . The unique properties of trifluoromethyl groups make them valuable in the development of new pharmaceuticals and agrochemicals .

Properties

IUPAC Name

methyl (2S)-2-amino-4-(trifluoromethylsulfanyl)butanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NO2S.ClH/c1-12-5(11)4(10)2-3-13-6(7,8)9;/h4H,2-3,10H2,1H3;1H/t4-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MECPPPPHYDEOEG-WCCKRBBISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCSC(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CCSC(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClF3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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